3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin
Overview
Description
3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This particular compound is characterized by the presence of dichlorophenyl, fluoro, and methyl groups attached to the coumarin core, which may impart unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the cyp51 receptor . This receptor plays a crucial role in the biosynthesis of sterols, which are essential components of cellular membranes.
Mode of Action
Molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor . It establishes a stable complex with the target through hydrogen interactions that show a high degree of occupation . This interaction can lead to changes in the receptor’s function, potentially affecting the biosynthesis of sterols.
Pharmacokinetics
Mpo analysis and admet prediction tests suggest that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . These properties can impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin typically involves multi-step organic reactions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 2,4-dichlorophenol, 6-fluoro-4-methylcoumarin, and appropriate β-ketoesters. The reaction conditions often involve heating under reflux with a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product purity and reduced by-products. Industrial processes also emphasize the use of environmentally benign solvents and catalysts to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of fluorescent dyes and materials with unique optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl-6-fluoro-4-methylcoumarin
- 2,4-Dichlorophenyl-4-methylcoumarin
- 6-Fluoro-4-methylcoumarin
Uniqueness
3-(2,4-Dichlorophenyl)-6-fluoro-4-methylcoumarin is unique due to the specific combination of dichlorophenyl, fluoro, and methyl groups attached to the coumarin core. This unique structure may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-6-fluoro-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FO2/c1-8-12-7-10(19)3-5-14(12)21-16(20)15(8)11-4-2-9(17)6-13(11)18/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFNKEDFMZPJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.